4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
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Description
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid and its derivatives have been extensively studied in the context of chemical transformations and synthesis. One study highlights the lithiation of various methyl substituted isoxazoles, including 3,5-dimethylisoxazole, using n-butyllithium, leading to diverse reactions such as lateral lithiation, ring cleavage, and addition of butyllithium to the ring (Micetich, 1970). Another research discusses the reaction of 3,5-dimethylisoxazole with carbonyl compounds, revealing the formation of various isoxazole derivatives in the presence of different reagents (Kashima, Uemori, Tsuda, & Omote, 1976).
Heterocyclic Compound Synthesis
The compound has also been used in the synthesis of heterocyclic compounds. One study details the use of 3,5-dimethyl-4-iodoisoxazole in a palladium-catalyzed coupling reaction to form 4-aryl-3,5-dimethylisoxazoles, which are then converted to 3-aryl-2,4-pentanediones (Labadie, 1994). Another research demonstrates the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as a scaffold for creating highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).
Isoxazole Ring Chemistry
The chemistry of the isoxazole ring itself has been a focus of several studies. One paper explores the selective nucleophilic chemistry in synthesizing 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the versatility of isoxazole derivatives (Robins, Fettinger, Tinti, & Kurth, 2007). Additionally, the alkylation of 3,5-dimethylisoxazole has been studied, providing insights into creating isoxazoles with secondary and tertiary alkyl groups (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-10-9(11(12(15)16)14-18-10)5-8-6(2)13-17-7(8)3/h4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPORKVGKYHVVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)CC2=C(ON=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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